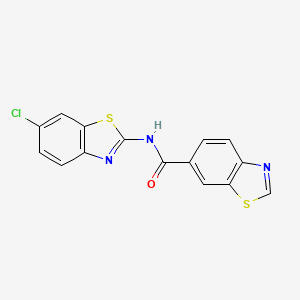

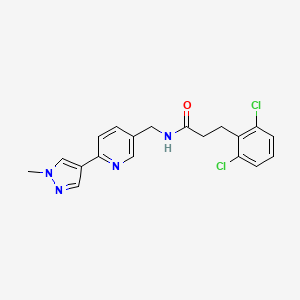

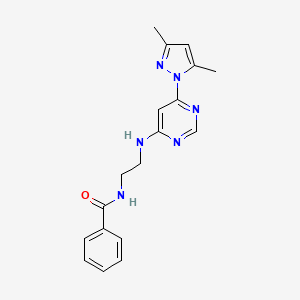

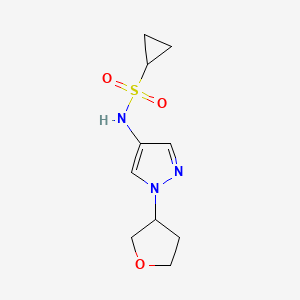

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of a specific enzyme known as poly (ADP-ribose) polymerase (PARP), which has been implicated in various disease conditions, including cancer and neurodegenerative disorders.

Scientific Research Applications

Catalytic Activity in Oxidation Reactions

Pyrazole-based ligands, such as the compound , have been studied for their catalytic properties, particularly in the oxidation of catechol to o-quinone. This reaction is significant in the field of bioinorganic chemistry, as it mimics the activity of the enzyme catecholase, which is involved in the browning of fruits and vegetables. The compound’s ability to bind with metal ions like copper (II) enhances its catalytic efficiency, making it a potential model for developing new catalytic processes .

Biological Transformation Agent

The pyrazole moiety within the compound structure is known for its role in biological transformations. These compounds can act as agents in various biological processes, including the transformation of molecules within living organisms. This application is crucial in medicinal chemistry and drug development, where the transformation of compounds can lead to the creation of new pharmacologically active molecules .

Anticancer and Antitumor Activities

Compounds with a pyrazole base have shown promise as anticancer and antitumor agents. Their ability to interact with biological systems at the molecular level allows them to inhibit the growth of cancer cells. Research into these applications could lead to the development of new therapies for treating cancer .

Antibacterial and Antifungal Properties

The structural complexity of pyrazole derivatives gives them the potential to act as antibacterial and antifungal agents. By interfering with the growth and reproduction of bacteria and fungi, these compounds can be used to treat infections and prevent the spread of diseases .

Antiparasitic Applications

The compound’s framework is conducive to antiparasitic activity, making it a candidate for treating parasitic infections. Its mode of action may involve disrupting the life cycle of parasites or inhibiting their ability to reproduce or feed .

Anti-inflammatory and Antidepressant Effects

Pyrazole derivatives have been recognized for their anti-inflammatory and antidepressant effects. They can modulate biochemical pathways in the body that are responsible for inflammation and mood regulation, which is valuable in the treatment of chronic inflammatory diseases and mood disorders .

Antioxidant Properties

The compound’s ability to act as an antioxidant is significant in the prevention of oxidative stress, which is linked to various diseases. Antioxidants neutralize free radicals and reactive oxygen species, protecting cells from damage .

Enzyme Inhibition

Pyrazole-based compounds have been explored for their ability to inhibit enzymes, such as acetylcholinesterase (AchE). Inhibition of AchE can have therapeutic applications in diseases where the regulation of neurotransmitters is disrupted, such as Alzheimer’s disease .

properties

IUPAC Name |

N-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O/c1-13-10-14(2)24(23-13)17-11-16(21-12-22-17)19-8-9-20-18(25)15-6-4-3-5-7-15/h3-7,10-12H,8-9H2,1-2H3,(H,20,25)(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXXCXFXLAVHDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=NC(=C2)NCCNC(=O)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2,5-Dimethylphenyl)ethyl]-N-methyl-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2961519.png)

![2-methyl-6-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)pyridazin-3(2H)-one](/img/structure/B2961520.png)

![N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4,5-dimethoxy-2-methylbenzenesulfonamide](/img/structure/B2961524.png)

![3-(1-(thiophene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2961529.png)

![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide](/img/structure/B2961531.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2961533.png)

![1-{3-[(Oxolan-3-yl)methoxy]azetidin-1-yl}-2,2-diphenylethan-1-one](/img/structure/B2961537.png)